N-(Benzyloxycarbonyl)-D-phenylalanine: A Comprehensive Technical Guide
N-(Benzyloxycarbonyl)-D-phenylalanine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of N-(Benzyloxycarbonyl)-D-phenylalanine. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize protected amino acids in peptide synthesis and other advanced applications. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to elucidate key processes.
Core Physical and Chemical Properties
N-(Benzyloxycarbonyl)-D-phenylalanine, also known as Cbz-D-Phe-OH, is a derivative of the amino acid D-phenylalanine where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of N-(Benzyloxycarbonyl)-D-phenylalanine.
| Identifier | Value | Source |
| CAS Number | 2448-45-5 | [1] |
| Molecular Formula | C₁₇H₁₇NO₄ | [2] |
| Molecular Weight | 299.32 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | |
| Melting Point | 85-88 °C | [1] |
| Property | Value | Conditions | Source |
| Solubility | Soluble in methanol. Slightly soluble in water. | Standard temperature and pressure | [1] |
| Optical Rotation | -5° | c=5 in Acetic Acid | [1] |
| Purity (by Titration) | ≥98% | [3] |
Spectroscopic Data
While raw spectra are not provided, the expected characteristics from various spectroscopic techniques are well-established.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the methine proton of the chiral center, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carbamate and carboxylic acid, aromatic carbons, the chiral alpha-carbon, and the methylene carbons. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (from both the carbamate and carboxylic acid), aromatic C-H stretching, and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
Detailed methodologies for key experiments related to the characterization and use of N-(Benzyloxycarbonyl)-D-phenylalanine are provided below. These are generalized protocols that can be adapted for specific laboratory conditions.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[4]
Procedure:
-
Ensure the sample is completely dry and finely powdered.[4]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[5]
-
Place the capillary tube in a melting point apparatus.[4]
-
Heat the sample rapidly to about 15-20°C below the expected melting point.[5]
-
Decrease the heating rate to 1-2°C per minute.[5]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point is reported as the range T1-T2.[5]
Determination of Solubility
Understanding the solubility of a compound is essential for its application in various reactions and formulations.
Principle: A standardized amount of the solute is added to a specific volume of a solvent, and the extent of dissolution is observed.
Procedure:
-
Weigh a precise amount of N-(Benzyloxycarbonyl)-D-phenylalanine (e.g., 10 mg).
-
Add a measured volume of the solvent to be tested (e.g., 1 mL of water) to a test tube containing the sample.
-
Agitate the mixture vigorously for a set period (e.g., 1 minute) at a controlled temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as slightly soluble or insoluble. The process can be repeated with different solvents (e.g., methanol, ethanol, DMSO).[6][7]
Purity Assessment by Titration
Acid-base titration can be used to determine the purity of N-(Benzyloxycarbonyl)-D-phenylalanine, which has a carboxylic acid group.
Principle: A solution of the acidic compound is titrated with a standardized basic solution to a neutralization endpoint, typically indicated by a color change of an indicator. The purity is calculated based on the amount of titrant consumed.[8]
Procedure:
-
Accurately weigh a sample of N-(Benzyloxycarbonyl)-D-phenylalanine.
-
Dissolve the sample in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent faint pink color in the case of phenolphthalein).[9]
-
Record the volume of the titrant used.
-
Calculate the purity of the sample based on the stoichiometry of the acid-base reaction.
Role in Peptide Synthesis
N-(Benzyloxycarbonyl)-D-phenylalanine is a critical building block in peptide synthesis. The Cbz group protects the N-terminus of the D-phenylalanine, allowing for the controlled formation of peptide bonds.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow of incorporating a Cbz-protected amino acid in solid-phase peptide synthesis.
Caption: General workflow for incorporating a Cbz-protected amino acid in SPPS.
Logical Relationship in Protecting Group Strategy
The choice of a protecting group is a critical decision in peptide synthesis, governed by the desired reaction conditions for its removal.
Caption: Decision logic for using Cbz as a protecting group in peptide synthesis.
References
- 1. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR spectrum [chemicalbook.com]
- 2. N-benzyloxycarbonyl-DL-3-phenylalanine | C17H17NO4 | CID 100081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzyloxycarbonyl-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. tutorchase.com [tutorchase.com]
- 9. textiletrainer.com [textiletrainer.com]
